molecular formula C5H4O2 B048344 Protoanemonin CAS No. 108-28-1

Protoanemonin

Cat. No. B048344
CAS RN: 108-28-1
M. Wt: 96.08 g/mol
InChI Key: RNYZJZKPGHQTJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Protoanemonin can be synthesized from (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one through reductive dehalogenation reactions using zinc. This process also allows for the synthesis of derivatives, showing significant cytotoxic activities against human cancer cell lines, surpassing even those of reference drugs like cisplatin in efficacy (Villegas Pañeda & Ramírez Apán, 2020).

Molecular Structure Analysis

Protoanemonin's molecular structure is pivotal in its biosynthesis. Studies have shown that 2-oxoglutarate is a crucial biosynthetic intermediate, leading directly to protoanemonin. This discovery was based on labeling patterns observed in protoanemonin biosynthesized from various carbon-labeled substrates by Ranunculus glaber, demonstrating the stereospecific elimination of the pro-3S hydrogen atom from 2-oxoglutarate (Suga & Hirata, 1982).

Chemical Reactions and Properties

Protoanemonin undergoes Diels-Alder reactions with heterosubstituted dienes under various conditions, proving to be a good dienophile towards electron-rich dienes. This reactivity allows it to form adducts that can be transformed into valuable synthetic building blocks (Alonso et al., 1991).

Physical Properties Analysis

The physical properties of protoanemonin, such as its stability in plant extracts, have been studied, indicating its concentration levels and stability vary depending on storage conditions and plant species. This variability in stability is crucial for its therapeutic and toxicological relevance, necessitating careful monitoring of its concentrations in pharmaceutical and biomedical applications (Müller, Bertrams, & Stintzing, 2020).

Chemical Properties Analysis

Protoanemonin's chemical properties, particularly its antimicrobial activity, have been highlighted in various studies. Its mechanism of action includes inhibiting microbial growth by interacting with microtubules, showcasing its potential as an antifungal agent against a range of dermatophytes and yeasts. The structural analogies between protoanemonin and other cytotoxic unsaturated lactones suggest a possible mechanism of action that involves the amino acid cysteine (Mares, 1987).

Scientific Research Applications

  • Pharmacology

    • Protoanemonin is a natural furanone found in several plants used in Chinese folk medicine . It has shown diverse biological activities, including the treatment of inflammatory processes and the prevention and treatment of various types and stages of cancer .
    • The conversion of ranunculin into protoanemonin occurs through hydrolysis when the plants are damaged. Subsequently, protoanemonin undergoes cyclodimerization to form anemonin .
    • Anemonin demonstrates diverse biological properties, including anti-inflammatory, anti-infective, and anti-oxidant effects . It exhibits the greatest promise in addressing conditions such as arthritis, cerebral ischemia, and ulcerative colitis .
    • The results of these applications are enhanced by its capacity to inhibit nitric oxide synthesis and successfully counteract lipopolysaccharide-induced inflammation .
  • Toxicology

    • Protoanemonin is a toxin found in all plants of the buttercup family (Ranunculaceae) . When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic protoanemonin .
    • Contact with a wounded plant causes itch, rashes, or blistering on contact with the skin or mucosa. Ingesting the toxin can cause nausea, vomiting, dizziness, spasms, acute hepatitis, jaundice, or paralysis .
    • When drying the plant, protoanemonin comes into contact with air and dimerizes to anemonin, which is further hydrolyzed to a non-toxic dicarboxylic acid .
  • Microbiology

    • Protoanemonin has been reported to possess antibacterial properties . It has been found to significantly reduce the expression of genes and secretion of proteins known to be under control of quorum sensing in Pseudomonas aeruginosa .
    • This suggests that protoanemonin could be used as a natural quorum sensing inhibitor, selectively activating iron starvation response .
    • The results of these applications are enhanced by its capacity to inhibit nitric oxide synthesis and successfully counteract lipopolysaccharide-induced inflammation .
  • Environmental Science

    • Protoanemonin is a byproduct in the biodegradation of organochloride xenobiotics by pseudomonads Pseudomonas sp. B13 and Pseudomonas reinekei MT1 .
    • The process involves the breakdown of unstable glucoside, ranunculin, into glucose and the toxic protoanemonin when the plant is wounded or macerated .
    • This suggests that protoanemonin could be used as a natural quorum sensing inhibitor, selectively activating iron starvation response .
  • Antifungal Agent

    • Protoanemonin has been reported to possess antifungal properties .
    • In vitro studies have shown that protoanemonin has significant activity against various fungal strains .
    • The results of these applications are enhanced by its capacity to inhibit nitric oxide synthesis and successfully counteract lipopolysaccharide-induced inflammation .

Safety And Hazards

Contact with a wounded plant containing Protoanemonin can cause itch, rashes, or blistering on contact with the skin or mucosa . Ingesting the toxin can cause nausea, vomiting, dizziness, spasms, acute hepatitis, jaundice, or paralysis . The lethal dose or concentration (LD50) in mice is 190 mg·kg−1 .

Future Directions

Protoanemonin significantly reduced the expression of genes and secretion of proteins known to be under control of quorum sensing in P.aeruginosa . Moreover, it activated genes and gene products involved in iron starvation response . This suggests that Protoanemonin could have potential applications in addressing conditions such as arthritis, cerebral ischemia, and ulcerative colitis .

properties

IUPAC Name

5-methylidenefuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYZJZKPGHQTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148346
Record name Protoanemonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protoanemonin

CAS RN

108-28-1
Record name Protoanemonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-28-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protoanemonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protoanemonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylenefuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244
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Record name PROTOANEMONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,250
Citations
PG Caltrider - Antibiotics: Volume I Mechanism of Action, 1967 - Springer
… Protoanemonin is an antibiotic substance produced mainly by species of Ranunculaceae. … In the intact plant, protoanemonin exists as a glucoside (ranunculin). On maceration of the …
Number of citations: 25 link.springer.com
N Didry, L Dubreuil, M Pinkas - Phytotherapy Research, 1993 - Wiley Online Library
… , protoanemonin could be considered as a promising antimicrobial natural compound. Combinations of protoanemonin … the effect of combinations of protoanemonin and antibiotics to …
Number of citations: 84 onlinelibrary.wiley.com
R Blasco, RM Wittich, M Mallavarapu… - journal of Biological …, 1995 - ASBMB
… activity for protoanemonin production by cell extracts was always >50 units/g protein, and further metabolism was negligible (<1 unit/g of protein), indicating that protoanemonin is …
Number of citations: 142 www.jbc.org
ML Martín, L San Román, A Domínguez - Planta Medica, 1990 - thieme-connect.com
… The action of protoanemonin has been reported to be affected by the composition of the medium (15); however, in our hands no significant differences were found between the …
Number of citations: 87 www.thieme-connect.com
R Blasco, M Mallavarapu, R Wittich… - Applied and …, 1997 - Am Soc Microbiol
… are due to the formation of protoanemonin, a plant-derived antibiotic, … Surprisingly, while direct addition of protoanemonin … However, significant accumulation of protoanemonin was …
Number of citations: 95 journals.asm.org
D Mares - Mycopathologia, 1989 - Springer
The ranunculaceous derivative protoanemonin (PrA) was studied as an antifungal agent on the dermatophyte Microsporum cookei. The ultrastructural changes that PrA brought about in …
Number of citations: 61 link.springer.com
D Schrenk, KH Merz, K Jochims - Regulatory Toxicology and …, 2013 - Elsevier
… that protoanemonin is the most relevant constituent of these plants regarding potential toxicity. Based on structural alerts protoanemonin … or teratogenic potential of protoanemonin. The …
Number of citations: 14 www.sciencedirect.com
D Mares - Mycopathologia, 1987 - Springer
… The effects of different culture media and of light on the sensitivity of Rhodotorula glutinis to protoanemonin were also tested. Structural analogies between protoanemonin and other …
Number of citations: 60 link.springer.com
E Shaw - Journal of the American Chemical Society, 1946 - ACS Publications
On hydrolysis, protoanemonin undergoes ring opening with the formation2 of acetylacrylic acid (IV). Since this acid is readily available from levulinic acid by bromination6 and …
Number of citations: 129 pubs.acs.org
RA Bobadilla Fazzini, ME Skindersoe… - Environmental …, 2013 - Wiley Online Library
… known as protoanemonin, has been reported to possess antibacterial properties, but seems to have dual functions. Using transcriptomics and proteomics, we found that protoanemonin …

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